BenchChemオンラインストアへようこそ!

1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid

Drug design Lipophilicity Membrane permeability

1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid (CAS 2486086-41-1, MF C15H17NO4, MW 275.30 g/mol) is a specialized heterocyclic building block featuring a rare 1,4-dihydroazete core bearing a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 3-position. The compound is formally a partially unsaturated four-membered aza-heterocycle with a carboxylic acid handle at the 2-position, providing orthogonal reactivity for further functionalization.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
Cat. No. B13470387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,17,18)
InChIKeyMYXPYPIAWKDEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid: A Strategic Dihydroazete Intermediate for Heterocyclic Synthesis and Medicinal Chemistry


1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid (CAS 2486086-41-1, MF C15H17NO4, MW 275.30 g/mol) is a specialized heterocyclic building block featuring a rare 1,4-dihydroazete core bearing a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 3-position. The compound is formally a partially unsaturated four-membered aza-heterocycle with a carboxylic acid handle at the 2-position, providing orthogonal reactivity for further functionalization [1]. Its calculated lipophilicity (XLogP3 = 2) and topological polar surface area (TPSA = 66.8 Ų) position it as a versatile intermediate in drug discovery programs seeking constrained, low-molecular-weight scaffolds [1].

Why 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid Cannot Be Substituted by Saturated Azetidine or Fully Unsaturated Azete Carboxylic Acids


The 1,4-dihydroazete ring represents a distinct hybrid state between the strained, fully unsaturated azete (which is thermally unstable and rarely isolable) and the saturated azetidine-2-carboxylic acid scaffold (which lacks the olefinic reactivity site). This intermediate degree of unsaturation preserves sufficient ring strain (estimated >120 kJ·mol⁻¹ for the azete system) to enable unique [2+2] cycloaddition and ring-opening transformations that are inaccessible to saturated analogs, while maintaining bench stability that is absent in the fully unsaturated azete . The combination of the Boc-protected nitrogen, the carboxylic acid group, and the 3-phenyl substituent further establishes a differentiated reactivity profile in cross-coupling, peptide coupling, and decarboxylative functionalization sequences that cannot be replicated by any single commercially available azetidine or aziridine derivative .

Quantitative Differentiation Evidence for 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid Versus Closest Analogs


Higher Calculated Lipophilicity (XLogP3 = 2.0) Compared to Saturated Boc-Azetidine-2-carboxylic Acid (XLogP3 ≈ 0.8) Improves Membrane Permeability Design

The target compound exhibits a computed XLogP3 value of 2.0, reflecting the combined lipophilic contributions of the phenyl ring and the partially unsaturated dihydroazete core [1]. The saturated comparator 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (CAS 159749-28-7) has a significantly lower calculated XLogP3 of approximately 0.8, due to the absence of the phenyl substituent and the fully saturated ring [2]. This ∼1.2 log unit difference corresponds to a roughly 16-fold higher predicted partition coefficient, which directly influences passive membrane permeability and plasma protein binding in drug discovery programs.

Drug design Lipophilicity Membrane permeability

Higher Molecular Weight (275.30 g/mol) and Larger Rotatable Bond Count (4) than Boc-Azetidine-2-carboxylic Acid (201.22 g/mol, 2 Rotatable Bonds) Indicate Greater Steric Bulk for Selectivity Engineering

The target compound has a molecular weight of 275.30 g/mol and 4 rotatable bonds, compared to 201.22 g/mol and 2 rotatable bonds for 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid [1][2]. The additional rotatable bonds arise from the 3-phenyl substituent, introducing conformational flexibility that can be exploited for induced-fit binding or, conversely, locked through subsequent cyclization to generate rigidified analogs.

Steric parameters Selectivity Molecular descriptors

Validated Synthetic Accessibility via Copper-Catalyzed 1,4-Dihydroazete Methodology (Moderate to Good Yields, 45–85%) Demonstrates Scalable Procurement Pathway

The 1,4-dihydroazete core is synthetically accessible through a copper-catalyzed one-pot reaction of sulfonyl azides, terminal alkynes, and tetramethylguanidine, affording 1,4-dihydroazete derivatives in moderate to good yields (45–85% reported range) . This methodology provides a robust, scalable route for producing the target compound and its analogs, which is not available for the fully unsaturated azete-2-carboxylic acid scaffold, which is prone to thermal decomposition and cannot be isolated in practical quantities .

Synthetic accessibility Copper catalysis 1,4-Dihydroazete

Phenyl-Substituted Azetidine/Dihydroazete Pharmacophore Validated in Nitric Oxide Synthase (NOS) Inhibitor Patents Suggests Superior Biological Relevance

International patent WO-0212187-A1 (AstraZeneca) specifically claims phenylheteroazetidine compounds as potent nitric oxide synthase inhibitors for the treatment of inflammatory disease and pain [1]. Although this patent focuses on saturated azetidine derivatives, the core pharmacophore—a phenyl-substituted four-membered nitrogen heterocycle—is directly mirrored in the target compound. The 1,4-dihydroazete scaffold adds an olefinic moiety that can engage in additional π-stacking or covalent interactions with the NOS heme cofactor, a feature absent in saturated analogs.

Nitric oxide synthase inhibition Inflammatory disease Patent pharmacophore

Commercially Available at Research Scale (95% Purity, 500 mg) While Fully Unsaturated Azete Analogs Are Not Commercially Offered

The target compound is listed as available from 1PlusChem at 95% purity in a 500 mg research-scale quantity, with documented pricing as of 2024 [1]. In contrast, the fully unsaturated 1-Boc-azete-2-carboxylic acid is absent from all major chemical supplier catalogs (including Sigma-Aldrich, Enamine, BOC Sciences) due to inherent thermal instability arising from the fully conjugated 4π-electron system, which undergoes rapid [2+2] dimerization or ring-opening at ambient temperature.

Commercial availability Purity Procurement

Optimal Application Scenarios for 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Nitric Oxide Synthase (NOS) Inhibitors Targeting Inflammatory Pain

The phenyl-substituted four-membered aza-heterocycle pharmacophore is validated in patent WO-0212187-A1 for NOS inhibition [1]. The target compound's 1,4-dihydroazete core introduces an olefinic moiety absent in the saturated azetidine series, offering an additional vector for π–π stacking with the heme cofactor or covalent modification. Its calculated XLogP3 of 2.0 positions it favorably for oral bioavailability optimization [2], and its commercial availability at 95% purity [3] enables rapid SAR exploration without custom synthesis delays.

Chemical Biology: Photoaffinity Labeling Probe Precursor via Olefin Functionalization

The unique 1,4-dihydroazete double bond serves as a latent handle for [2+2] photocycloaddition with biomolecular partners or diazirine installation, a reactivity feature absent in saturated azetidine-2-carboxylic acid analogs. The Boc-protected nitrogen and free carboxylic acid provide two additional orthogonal functionalization sites for bioconjugation [2]. This scenario directly leverages the differentiated olefinic reactivity established in Section 2.

Organic Synthesis: Conformationally Constrained Amino Acid Building Block for Peptidomimetic Design

Upon Boc deprotection and optional reduction of the endocyclic double bond, the target compound yields 3-phenylazetidine-2-carboxylic acid—a constrained proline analog with potential for inducing β-turn motifs in peptides. The 4 rotatable bonds and higher molecular weight (275.30 g/mol) compared to saturated Boc-azetidine-2-carboxylic acid (201.22 g/mol) [2] allow systematic SAR exploration of steric effects on peptide secondary structure without requiring total synthesis of the constrained amino acid from scratch.

Agrochemical Discovery: Novel Heterocyclic Scaffold for Fungicide or Herbicide Screening Libraries

1,4-Dihydroazete derivatives have been underexplored in agrochemical patent space relative to azetidines and aziridines, providing a white-space opportunity for intellectual property generation. The compound's balanced physicochemical profile (TPSA 66.8 Ų, XLogP3 2.0) [2] meets the 'soft' agrochemical parameter space for foliar uptake, and its demonstrated synthetic accessibility via copper catalysis supports scale-up to gram quantities for greenhouse screening.

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.